"N-(2-Ethoxyethyl)benzylamine structure"
"N-(2-Ethoxyethyl)benzylamine structure"
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of N-(2-Ethoxyethyl)benzylamine
This guide provides a comprehensive technical overview of N-(2-Ethoxyethyl)benzylamine, a secondary amine of interest in synthetic and medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes foundational chemical principles and data from closely related analogues to present a robust profile. We will delve into its molecular structure, physicochemical properties, reliable synthetic routes, and detailed spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.
Benzylamines are a class of organic compounds featuring a benzyl group (C₆H₅CH₂) attached to a nitrogen atom. They are fundamental building blocks in organic synthesis due to the reactivity of the amine group and the ability to remove the benzyl group via hydrogenolysis, making it an effective protecting group for amines.[1] Derivatives of benzylamine are ubiquitous in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), including antihypertensives, antidepressants, and antifungals.[1] The introduction of an ethoxyethyl substituent on the nitrogen atom, as in N-(2-Ethoxyethyl)benzylamine, modulates the compound's polarity, lipophilicity, and hydrogen bonding capability, making it an intriguing candidate for further functionalization and biological screening.
Molecular Structure and Physicochemical Properties
N-(2-Ethoxyethyl)benzylamine is a secondary amine characterized by a benzyl group and a 2-ethoxyethyl group covalently bonded to a central nitrogen atom. The presence of the ether linkage and the secondary amine imparts specific chemical characteristics, including basicity and nucleophilicity.
Caption: Chemical structure of N-(2-Ethoxyethyl)benzylamine.
The physicochemical properties of N-(2-Ethoxyethyl)benzylamine are summarized in Table 1. Due to the lack of specific experimental data for this compound, some values are estimated based on the closely related analogue, N-benzyl-2-methoxyethanamine.[2]
| Property | Value (Estimated/Calculated) | Source |
| Molecular Formula | C₁₁H₁₇NO | Calculated |
| Molecular Weight | 179.26 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Density | ~0.96 g/cm³ | [2] (by analogy) |
| Boiling Point | ~235-245 °C at 760 mmHg | [2] (by analogy) |
| Predicted pKa | ~9-11 | [2] (by analogy) |
| Predicted LogP | ~1.95 | Calculated |
Synthesis and Purification Strategies
N-(2-Ethoxyethyl)benzylamine can be reliably synthesized through two primary, well-established methodologies: reductive amination and direct N-alkylation. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile.
Method 1: Reductive Amination
This is often the preferred method due to its high efficiency and mild reaction conditions. It involves the initial formation of an imine from benzaldehyde and 2-ethoxyethanamine, which is then reduced in situ to the target secondary amine using a suitable reducing agent like sodium borohydride (NaBH₄).[3][4]
Caption: Workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
-
To a stirred solution of 2-ethoxyethanamine (1.0 eq) in anhydrous methanol (5-10 mL per mmol of amine) in a round-bottom flask at room temperature, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation, monitoring by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions over 20 minutes, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure N-(2-Ethoxyethyl)benzylamine.[4]
Method 2: Direct N-Alkylation
This classical approach involves the direct reaction of a primary amine (benzylamine) with an alkyl halide (2-ethoxyethyl halide) in the presence of a base to neutralize the hydrogen halide by-product. While straightforward, this method can sometimes lead to over-alkylation, yielding the tertiary amine.[5]
Caption: Workflow for the synthesis via direct N-alkylation.
Experimental Protocol: Direct N-Alkylation
-
In a round-bottom flask, dissolve benzylamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq) in an aprotic solvent like acetonitrile or dichloromethane.
-
Add 2-ethoxyethyl bromide (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours or heat gently to drive the reaction to completion, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated salt by-products.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the target secondary amine.
Structural Elucidation and Spectroscopic Characterization
The definitive structure of N-(2-Ethoxyethyl)benzylamine is confirmed using a combination of spectroscopic techniques. While experimental data is not publicly available, the expected spectral characteristics can be accurately predicted based on its functional groups and data from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different proton environments and their connectivity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (C₆H ₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzyl (C₆H₅CH₂ ) | ~3.80 | Singlet | 2H |
| Ethoxy (CH₂ CH₃) | ~3.50 | Quartet | 2H |
| Methylene (-O-CH₂ -CH₂-) | ~3.55 | Triplet | 2H |
| Methylene (-NH-CH₂ -CH₂-) | ~2.85 | Triplet | 2H |
| Amine NH | 1.5 - 2.5 | Broad Singlet | 1H |
| Ethyl (CH₃ ) | ~1.20 | Triplet | 3H |
Note: The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent. It may disappear upon D₂O exchange.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl (C -N) | ~140 |
| Phenyl (C H) | 127 - 129 |
| Methylene (-O-C H₂-CH₂-) | ~70 |
| Ethoxy (C H₂CH₃) | ~66 |
| Benzyl (C₆H₅C H₂) | ~54 |
| Methylene (-NH-C H₂-CH₂-) | ~50 |
| Ethyl (C H₃) | ~15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Secondary Amine) | 3300 - 3500 | Stretch (weak, sharp) |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Stretch |
| C-O-C (Ether) | 1050 - 1150 | Stretch (strong) |
| C-N (Amine) | 1020 - 1250 | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 179.
-
Major Fragments: The most characteristic fragmentation of benzylamines is the cleavage of the C-C bond alpha to the aromatic ring, leading to the formation of a stable tropylium ion.
-
m/z = 91: [C₇H₇]⁺ (Tropylium ion), often the base peak.
-
m/z = 88: [CH₂=N⁺H-CH₂CH₂OCH₂CH₃] (cleavage of the benzyl group).
-
m/z = 106: [C₆H₅CH₂NH₂]⁺ (loss of the ethoxyethyl group).
-
Potential Applications in Research and Drug Development
N-(2-Ethoxyethyl)benzylamine serves as a versatile intermediate for the synthesis of more complex molecules. The secondary amine is a key functional handle for introducing a wide range of substituents through reactions such as acylation, sulfonation, and further alkylation.
The structural motif of a substituted benzylamine is present in many biologically active compounds. For instance, N-benzyl substitution on phenethylamines has been shown to dramatically influence activity at serotonin receptors.[3] The ethoxyethyl chain can improve pharmacokinetic properties by modulating solubility and metabolic stability. Therefore, derivatives of N-(2-Ethoxyethyl)benzylamine could be synthesized and screened for a variety of biological targets in the pursuit of new therapeutic agents.[1][7]
Safety and Handling
As with other benzylamine derivatives, N-(2-Ethoxyethyl)benzylamine should be handled with appropriate care in a well-ventilated laboratory or fume hood. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid direct contact and inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
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Amines & Plasticizers Limited. N-Benzyl Ethanolamine (NBzEA)*. [Link]
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